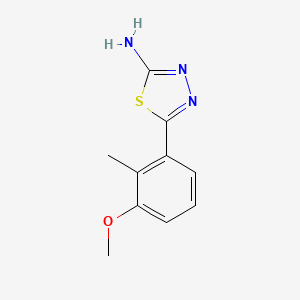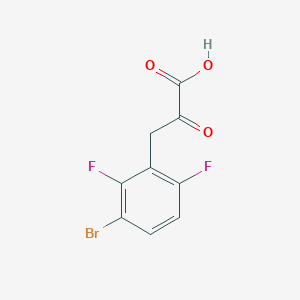
5-(3-Methoxy-2-methylphenyl)-1,3,4-thiadiazol-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound identified as “MFCD22564133” is a chemical substance with unique properties and applications It is known for its specific molecular structure, which contributes to its reactivity and utility in various scientific fields
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of “MFCD22564133” involves a series of chemical reactions that require precise conditions. One common method includes the reaction of specific precursor chemicals under controlled temperatures and pressures. The process often involves the use of catalysts to enhance the reaction rate and yield. The reaction conditions, such as solvent choice, temperature, and pH, are optimized to ensure the highest purity and yield of the compound.
Industrial Production Methods: In an industrial setting, the production of “MFCD22564133” is scaled up using large reactors and continuous flow systems. The process is designed to be efficient and cost-effective, ensuring that the compound can be produced in large quantities without compromising quality. The use of advanced technologies, such as automated control systems and real-time monitoring, helps maintain the consistency and purity of the product.
化学反应分析
Types of Reactions: “MFCD22564133” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the compound’s molecular structure and the presence of functional groups.
Common Reagents and Conditions: The reactions involving “MFCD22564133” typically require specific reagents and conditions. For example, oxidation reactions may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate. Reduction reactions might use reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions often require nucleophiles or electrophiles, depending on the nature of the substitution.
Major Products Formed: The major products formed from the reactions of “MFCD22564133” depend on the type of reaction and the conditions used. For instance, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the replacement of specific functional groups with new ones, leading to a variety of derivatives.
科学研究应用
“MFCD22564133” has a wide range of applications in scientific research. In chemistry, it is used as a reagent or intermediate in the synthesis of more complex molecules. Its unique reactivity makes it valuable in the development of new chemical reactions and processes.
In biology, “MFCD22564133” is studied for its potential effects on biological systems. It may be used in the development of new drugs or as a tool to study biochemical pathways. Its interactions with biological molecules can provide insights into cellular processes and disease mechanisms.
In medicine, “MFCD22564133” is explored for its therapeutic potential. It may have applications in the treatment of specific diseases or conditions, depending on its biological activity and mechanism of action.
In industry, “MFCD22564133” is used in the production of various products, including pharmaceuticals, agrochemicals, and specialty chemicals. Its properties make it suitable for use in formulations and as a component in manufacturing processes.
作用机制
The mechanism of action of “MFCD22564133” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.
The pathways involved in the action of “MFCD22564133” depend on its specific structure and the nature of its interactions with biological molecules. These pathways may include signal transduction, metabolic processes, or gene expression regulation.
属性
分子式 |
C10H11N3OS |
|---|---|
分子量 |
221.28 g/mol |
IUPAC 名称 |
5-(3-methoxy-2-methylphenyl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C10H11N3OS/c1-6-7(4-3-5-8(6)14-2)9-12-13-10(11)15-9/h3-5H,1-2H3,(H2,11,13) |
InChI 键 |
KMYBXZYLLRCYPX-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC=C1OC)C2=NN=C(S2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-Chloro-4-(methylthio)thieno[3,2-d]pyrimidine-6-carbaldehyde](/img/structure/B13705443.png)
![N-[6-(Hydroxyamino)-4,5-dihydropyridin-2(3H)-ylidene]hydroxylamine](/img/structure/B13705451.png)


![4-Chlorofuro[2,3-b]pyridine-2-carbonitrile](/img/structure/B13705459.png)



![3-Chloro-6-[2-[phenyl(2-pyridyl)methylene]hydrazino]pyridazine](/img/structure/B13705480.png)

